ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate

Description

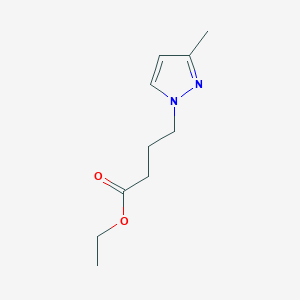

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is a heterocyclic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It is commonly used as a research chemical in various scientific studies due to its unique structural properties.

Properties

IUPAC Name |

ethyl 4-(3-methylpyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-9(2)11-12/h6,8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDAFCMXGCBSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-methyl-1H-pyrazole with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate serves as a versatile scaffold in drug design, particularly for developing new therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Its structural features allow it to interact with specific biological targets, potentially modulating critical pathways involved in disease progression.

Biological Activities

Research indicates that pyrazole derivatives often exhibit anti-inflammatory and analgesic properties. This compound has shown promise in biological assays for its potential to inhibit enzymes involved in inflammatory responses and cancer cell proliferation .

Agricultural Chemistry

Pesticide Development

The compound is being investigated for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating agrochemicals that can effectively target pests while minimizing environmental impact .

Material Science

Synthesis of Advanced Materials

this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique chemical structure allows for the creation of novel materials with specific properties, which can be applied in various industrial processes .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound using in vitro models. Results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated promising activity, suggesting further exploration for applications in antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and interactions with biological molecules . This compound may act on enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives:

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of a butanoate group.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents, showing varied biological activities.

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in research and development.

Biological Activity

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties, combined with a butanoate moiety. The presence of the methyl group at the 3-position of the pyrazole ring influences its lipophilicity and biological interactions.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 1171364-51-4 |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The pyrazole ring's ability to undergo tautomerism may affect its reactivity and interactions with biological molecules .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against various strains. Compounds exhibited significant inhibition zones, with minimal inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against key pathogens like Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrazole derivatives could reduce edema in carrageenan-induced models, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

- Structure–Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the pyrazole ring significantly affect the compound's potency against microbial strains and its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.